Cas no 54488-65-2 (2-(aminooxy)acetamide hydrochloride)

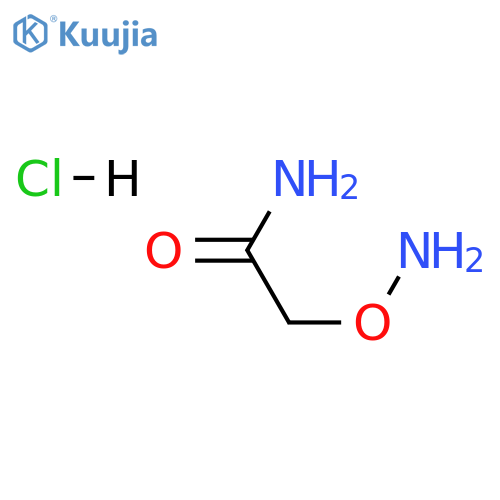

54488-65-2 structure

商品名:2-(aminooxy)acetamide hydrochloride

2-(aminooxy)acetamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(aminooxy)ethenamine hydrochloride (1:1)

- 2-(aminooxy)acetamide hydrochloride

-

- インチ: 1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H

- InChIKey: BIUQVFWWPLIJJU-UHFFFAOYSA-N

- ほほえんだ: C(N)(=O)CON.[H]Cl

計算された属性

- せいみつぶんしりょう: 110.02481

じっけんとくせい

- PSA: 61.27

2-(aminooxy)acetamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125296-0.5g |

2-(aminooxy)acetamide hydrochloride |

54488-65-2 | 95% | 0.5g |

$768.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296611-50mg |

2-(Aminooxy)acetamide hydrochloride |

54488-65-2 | 95% | 50mg |

¥6177.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296611-500mg |

2-(Aminooxy)acetamide hydrochloride |

54488-65-2 | 95% | 500mg |

¥16588.00 | 2024-05-09 | |

| Enamine | EN300-125296-1000mg |

2-(aminooxy)acetamide hydrochloride |

54488-65-2 | 95.0% | 1000mg |

$986.0 | 2023-10-02 | |

| Enamine | EN300-125296-250mg |

2-(aminooxy)acetamide hydrochloride |

54488-65-2 | 95.0% | 250mg |

$487.0 | 2023-10-02 | |

| Enamine | EN300-125296-10000mg |

2-(aminooxy)acetamide hydrochloride |

54488-65-2 | 95.0% | 10000mg |

$4236.0 | 2023-10-02 | |

| Enamine | EN300-125296-2500mg |

2-(aminooxy)acetamide hydrochloride |

54488-65-2 | 95.0% | 2500mg |

$1931.0 | 2023-10-02 | |

| Enamine | EN300-125296-0.25g |

2-(aminooxy)acetamide hydrochloride |

54488-65-2 | 95% | 0.25g |

$487.0 | 2023-02-15 | |

| Enamine | EN300-125296-10.0g |

2-(aminooxy)acetamide hydrochloride |

54488-65-2 | 95% | 10.0g |

$4236.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296611-1g |

2-(Aminooxy)acetamide hydrochloride |

54488-65-2 | 95% | 1g |

¥24847.00 | 2024-05-09 |

2-(aminooxy)acetamide hydrochloride 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

54488-65-2 (2-(aminooxy)acetamide hydrochloride) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬